

IUPAC nomenclature and synonyms for 1-Bromo-2-(2-bromoethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-(2-bromoethyl)benzene**

Cat. No.: **B087193**

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-bromoethyl)benzene is a di-brominated aromatic compound with the chemical formula C₈H₈Br₂. Its structure, featuring a bromoethyl group ortho to a bromine atom on a benzene ring, presents interesting possibilities for synthetic chemistry. The differential reactivity of the benzylic versus the aromatic bromine atoms makes it a potentially versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic pathway, and expected chemical reactivity.

IUPAC Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication.

IUPAC Name: **1-bromo-2-(2-bromoethyl)benzene**[\[1\]](#)

Synonyms: While the IUPAC name is the standard, several other names and identifiers are associated with this compound:

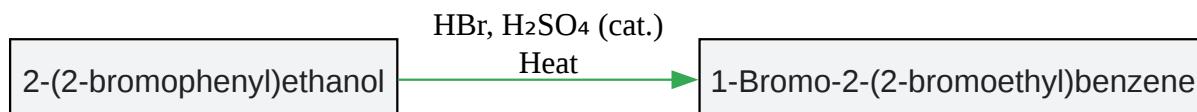
- 2-(o-Bromophenyl)ethyl bromide
- o-Bromophenethyl bromide
- 2-Bromophenethyl bromide
- NSC 338402

CAS Number: 1074-15-3

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1-Bromo-2-(2-bromoethyl)benzene** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₈ Br ₂	PubChem
Molecular Weight	263.96 g/mol	PubChem
Boiling Point	264 °C	ChemicalBook
Melting Point	Not available	Chemical Synthesis Database
Density	1.740 g/cm ³	ChemicalBook
Flash Point	126 °C	ChemicalBook


Spectroscopic Data

Spectrum Type	Chemical Shifts / Key Peaks	Source
¹ H NMR	7.55 (d), 7.26 (t), 7.13 (t), 3.59 (t), 3.29 (t) ppm	ChemicalBook
Mass Spec.	GC-MS data available	PubChem
IR	IR spectrum available	PubChem
Raman	Raman spectrum available	PubChem

Proposed Experimental Protocol: Synthesis of **1-Bromo-2-(2-bromoethyl)benzene**

A specific, detailed experimental protocol for the synthesis of **1-Bromo-2-(2-bromoethyl)benzene** is not readily available in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the closely related compound, (2-bromoethyl)benzene, from 2-phenylethanol. The proposed synthesis involves the bromination of 2-(2-bromophenyl)ethanol.

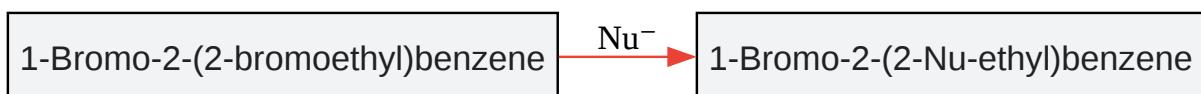
Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **1-Bromo-2-(2-bromoethyl)benzene**.

Detailed Methodology (Proposed):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 2-(2-bromophenyl)ethanol.
- Reagent Addition: With cooling, cautiously add 0.5 moles of concentrated sulfuric acid, followed by the slow addition of 1.25 moles of 48% hydrobromic acid.


- Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.
- Workup: After cooling, the reaction mixture would be subjected to steam distillation. The organic layer containing the product is separated.
- Purification: The crude product is washed sequentially with water, 10% sodium carbonate solution to neutralize any remaining acid, and again with water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield **1-Bromo-2-(2-bromoethyl)benzene**.

Expected Chemical Reactivity

The chemical behavior of **1-Bromo-2-(2-bromoethyl)benzene** is dictated by the two bromine substituents. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aromatic bromine due to the stability of the resulting benzylic carbocation intermediate.

Nucleophilic Substitution

The primary alkyl bromide of the 2-bromoethyl group is expected to readily undergo nucleophilic substitution reactions (likely via an S_N2 mechanism) with a variety of nucleophiles.

[Click to download full resolution via product page](#)

Figure 2: General nucleophilic substitution at the benzylic position.

Grignard Reagent Formation

The aromatic bromine atom can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This opens up possibilities for carbon-carbon bond formation.

[Click to download full resolution via product page](#)

Figure 3: Formation of a Grignard reagent and subsequent reaction.

Electrophilic Aromatic Substitution

The benzene ring itself can undergo electrophilic aromatic substitution. The two bromine atoms are deactivating but ortho-, para-directing. The substitution pattern will be influenced by the steric hindrance and the combined electronic effects of the existing substituents.

Biological Signaling Pathways

Currently, there is no available information in the scientific literature detailing the interaction of **1-Bromo-2-(2-bromoethyl)benzene** with any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity.

Conclusion

1-Bromo-2-(2-bromoethyl)benzene is a compound with well-defined physicochemical properties and nomenclature. While a specific, published synthesis protocol is not readily available, a reliable method can be proposed based on established chemical transformations. Its dual reactivity, stemming from the two distinct carbon-bromine bonds, makes it a promising substrate for further synthetic exploration in the development of novel compounds for various scientific applications. Future research is needed to determine its biological activity and potential roles in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [IUPAC nomenclature and synonyms for 1-Bromo-2-(2-bromoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087193#iupac-nomenclature-and-synonyms-for-1-bromo-2-\(2-bromoethyl\)benzene](https://www.benchchem.com/product/b087193#iupac-nomenclature-and-synonyms-for-1-bromo-2-(2-bromoethyl)benzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com